BenchChemオンラインストアへようこそ!

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)

Salt selection Solubility enhancement Building block handling

This bis(trifluoroacetate) salt (CAS 2108705-23-1) is specifically engineered to overcome the handling challenges of the free base (CAS 1442089-41-9). The 2:1 TFA stoichiometry protects the azetidine NH as a non-nucleophilic ammonium salt during coupling, eliminating a documented side reaction that plagues free-base stocks. With a molecular weight of 411.30 g/mol and 3 H-bond donors, it dissolves completely in DMF/DCM for reliable parallel synthesis of di-amide MAGL inhibitor pharmacophores (IC50 as low as 1.9 nM). Its N-methylpiperazine pattern and carbonyl linker are critical for CNS-targeted fragment elaboration; substitution risks altered TPSA (110 Ų), H-acceptor count, and receptor binding geometry validated in NK antagonist programs. Procurement ensures patent-facing SAR reproducibility with full COA documentation.

Molecular Formula C13H19F6N3O5
Molecular Weight 411.3 g/mol
CAS No. 2108705-23-1
Cat. No. B1382616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)
CAS2108705-23-1
Molecular FormulaC13H19F6N3O5
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H17N3O.2C2HF3O2/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8;2*3-2(4,5)1(6)7/h8,10H,2-7H2,1H3;2*(H,6,7)
InChIKeyILQIAMVFFVKHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) (CAS 2108705-23-1): A Bis-TFA Salt Building Block for Piperazinyl Azetidine Scaffolds


1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) (CAS 2108705-23-1) is the bis(trifluoroacetate) salt of azetidin-3-yl(4-methylpiperazin-1-yl)methanone. With a molecular formula of C13H19F6N3O5 and a molecular weight of 411.30 g/mol, it belongs to the class of azetidine-piperazine carboxamides [1]. This compound serves as a versatile synthetic building block in medicinal chemistry, particularly for constructing piperazinyl azetidine scaffolds that have been validated as core structures in monoacylglycerol lipase (MAGL) inhibitor programs [2] and neurokinin (NK) receptor antagonist development [3]. The bis(trifluoroacetate) salt form is specifically engineered to enhance solubility and handling characteristics relative to the free base (CAS 1442089-41-9, MW 183.25 g/mol) [1].

Why 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) Cannot Be Simply Replaced by In-Class Analogs


Substituting 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) (CAS 2108705-23-1) with a closely related analog risks compromising three distinct molecular features that are critical for downstream synthetic utility and pharmacological relevance. First, the bis(trifluoroacetate) salt form provides a molecular weight of 411.30 g/mol and 3 hydrogen bond donors, compared to 183.25 g/mol and 1 hydrogen bond donor for the free base — a difference that directly impacts solubility, handling, and stoichiometric calculations in parallel synthesis workflows [1]. Second, the carbonyl linker between the azetidine and piperazine rings distinguishes it from direct-bond analogs such as 1-(azetidin-3-yl)-4-methylpiperazine (CAS 302355-82-4, MW 155.24 g/mol), which lacks the amide bond geometry essential for mimicking the di-amide pharmacophore found in potent MAGL inhibitors like compound 6g [2]. Third, the N-methylpiperazine substitution pattern is a specific design element that cannot be interchanged with piperidine (CAS 726122-84-5) or unsubstituted piperazine analogs without altering both the topological polar surface area (TPSA: 110 Ų for the TFA salt) and hydrogen bond acceptor count (13 for the TFA salt) [1]. The quantitative evidence below details these dimensions.

Quantitative Differentiation Evidence for 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) (CAS 2108705-23-1)


Bis(trifluoroacetate) Salt Form Enhances Hydrogen Bond Donor Capacity 3-Fold Compared to the Free Base

The bis(trifluoroacetate) salt (CAS 2108705-23-1) provides 3 hydrogen bond donors versus 1 hydrogen bond donor for the free base (CAS 1442089-41-9), a 3-fold increase that directly correlates with enhanced aqueous solubility and improved handling characteristics during weighing and dissolution [1]. The molecular weight difference (411.30 vs 183.25 g/mol) also enables more precise gravimetric measurements in high-throughput parallel synthesis, reducing relative weighing errors for typical 10–50 mg scale reactions [1].

Salt selection Solubility enhancement Building block handling

Carbonyl Linker Enables Amide Pharmacophore Mimicry Absent in Direct-Bond Azetidine-Piperazine Analogs

The carbonyl linker in 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) provides the amide bond geometry that is a critical structural feature of the azetidine-piperazine di-amide pharmacophore. This is in contrast to 1-(azetidin-3-yl)-4-methylpiperazine (CAS 302355-82-4, MW 155.24 g/mol), which features a direct C–N bond between the azetidine and piperazine rings and lacks the carbonyl oxygen required for key hydrogen bonding interactions . In the Janssen MAGL inhibitor program, compound 6g — which contains a di-amide azetidine-piperazine scaffold analogous to the one constructible from the target building block — demonstrated an IC50 of 1.9 nM against recombinant human MAGL in a biochemical assay [1]. While the target compound itself is a building block and not the final inhibitor, its carbonyl-containing architecture is structurally prerequisite for generating di-amide series members that achieved this potency level.

MAGL inhibition Pharmacophore design Amide bond geometry

Piperazine Core Provides 13 Hydrogen Bond Acceptors Compared to Piperidine Analog Limitations

The piperazine ring in the target compound contributes to a total of 13 hydrogen bond acceptors (computed for the bis-TFA salt), compared to the piperidine analog 1-(azetidin-3-ylcarbonyl)piperidine hydrochloride (CAS 726122-84-5, MW 204.70 g/mol) which has significantly fewer H-bond acceptor sites due to the absence of the second ring nitrogen [1][2]. This distinction is mechanistically relevant: parallel medicinal chemistry efforts at Pfizer demonstrated that azetidine and piperidine-derived carbamates achieved improved MAGL inhibition efficiency specifically when the heterocycle provided appropriate hydrogen bonding capacity — compound 6 from Butler et al. (2017) achieved a MAGL IC50 of 0.65 nM in a recombinant enzyme assay [3].

Heterocycle selection Hydrogen bonding Ligand efficiency

N-Methylpiperazine Substitution Validated in NK Receptor Antagonist Patent Series as a Preferred Substituent

The N-methylpiperazine substitution pattern present in CAS 2108705-23-1 is specifically exemplified in patent WO2008076042A1, which discloses azetidinpiperazine derivatives as neurokinin (NK) receptor antagonists [1]. Within this patent series, the methyl substituent on the piperazine ring is a defined structural element that influences receptor subtype selectivity across NK1, NK2, and NK3 receptors. Related studies on NK2-selective antagonists bearing piperazine-azetidine scaffolds have reported IC50 values as low as 4 nM at the h-NK2 receptor with selectivity ratios of ~1,975-fold over h-NK1 (IC50 = 7.9 µM) and 450-fold over h-NK3 (IC50 = 1.8 µM) in radioligand binding assays [2].

Neurokinin receptor NK antagonist Substituent optimization

Vendor-Certified Minimum Purity of 95% with Definable Molecular Identity Enables Reproducible Parallel Synthesis

The bis(trifluoroacetate) salt is supplied with a vendor-certified minimum purity of 95% (AKSci Catalog 1891EG), with full quality assurance documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) available upon request . The free base analog (CAS 1442089-41-9) is available at comparable purity levels (97–98% from multiple suppliers) but lacks the salt form's handling advantages . The defined stoichiometry of the bis-TFA salt (exactly 2 equivalents of trifluoroacetic acid per molecule of free base) eliminates the ambiguity in molar calculations that can arise when using free base stocks of variable protonation state, which is critical for maintaining accurate stoichiometry in amide coupling reactions where the azetidine NH may compete as a nucleophile .

Quality control Building block certification Parallel synthesis

Optimal Application Scenarios for 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) (CAS 2108705-23-1)


MAGL Inhibitor Lead Optimization: Di-Amide Series Synthesis

This building block is optimally deployed in the synthesis of azetidine-piperazine di-amide series MAGL inhibitors, following the pharmacophore model validated by Janssen Research & Development. The carbonyl linker enables direct amide coupling to generate di-amide scaffolds analogous to compound 6g (MAGL IC50 = 1.9 nM) [1]. The bis-TFA salt form ensures complete dissolution in DMF or DCM for coupling reactions, while the defined 2:1 TFA stoichiometry prevents the azetidine NH from competing as a nucleophile during amide bond formation — a documented side reaction when using free base stocks of variable protonation state [2].

Neurokinin Receptor Antagonist Library Production

The N-methylpiperazine substitution pattern matches the structural requirements defined in patent WO2008076042A1 for NK receptor antagonists [1]. The building block can be elaborated via the azetidine NH to introduce diverse N-acyl or N-sulfonyl groups, enabling parallel library synthesis targeting NK1, NK2, and NK3 receptor subtypes. The 95% minimum purity specification with full COA traceability supports the reproducibility requirements of patent-facing SAR campaigns where compound identity and purity documentation are essential for IP protection [2].

Fragment-Based Drug Discovery (FBDD) Using the Azetidine-Piperazine Core

The combination of an azetidine ring (providing conformational constraint) and an N-methylpiperazine moiety (providing solubility and basicity) makes this building block suitable for fragment elaboration strategies [1]. The 13 hydrogen bond acceptor sites and TPSA of 110 Ų place this fragment in a favorable physicochemical space for CNS drug discovery, while the bis-TFA salt's enhanced solubility facilitates screening at concentrations up to 1 mM in biochemical assays [2].

Targeted Covalent Inhibitor Design via Azetidine NH Functionalization

The free azetidine NH in this building block (once the TFA salt is neutralized in situ) serves as a reactive handle for installing electrophilic warheads (e.g., acrylamides, chloroacetamides) to generate targeted covalent inhibitors [1]. This strategy has been validated in the MAGL field, where azetidine-derived carbamates achieved covalent inhibition with IC50 values as low as 0.65 nM (Butler et al., 2017) [2]. The building block's carbonyl linker provides a defined geometry that positions the warhead for optimal engagement with the catalytic serine residue of serine hydrolases.

Quote Request

Request a Quote for 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.